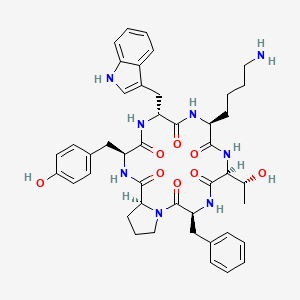![molecular formula C50H34N4O2 B13737452 4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde is a complex organic compound with the molecular formula C52H32N2O4. This compound is characterized by its unique structure, which includes two aminophenyl groups and a bicarbazole core. It is primarily used in advanced materials science and organic electronics due to its unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde typically involves multiple steps, including the formation of the bicarbazole core and the subsequent attachment of aminophenyl and benzaldehyde groups. One common method involves the following steps:
Formation of the Bicarbazole Core: This can be achieved through a cyclization reaction involving appropriate precursors under high-temperature conditions.
Attachment of Aminophenyl Groups: The bicarbazole core is then reacted with aminophenyl compounds in the presence of a catalyst to form the desired aminophenyl-substituted bicarbazole.
Introduction of Benzaldehyde Groups: Finally, the aminophenyl-substituted bicarbazole is reacted with benzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The aminophenyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its use in bioimaging.
Medicine: Explored for its potential as a therapeutic agent or diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with proteins or nucleic acids, affecting their function.
類似化合物との比較
Similar Compounds
4,4’-Diaminobenzophenone: Another compound with aminophenyl groups but with a simpler structure.
4,4’-Diaminodiphenyl sulfone: Contains sulfone groups instead of the bicarbazole core.
4,4’-Diaminodiphenyl ether: Features ether linkages instead of the bicarbazole core.
Uniqueness
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde is unique due to its bicarbazole core, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high electronic performance, such as organic electronics and advanced materials.
特性
分子式 |
C50H34N4O2 |
|---|---|
分子量 |
722.8 g/mol |
IUPAC名 |
4-[6-(4-aminophenyl)-9-[3-(4-aminophenyl)-6-(4-formylphenyl)carbazol-9-yl]carbazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C50H34N4O2/c51-41-17-9-35(10-18-41)39-15-23-49-45(27-39)43-25-37(33-5-1-31(29-55)2-6-33)13-21-47(43)53(49)54-48-22-14-38(34-7-3-32(30-56)4-8-34)26-44(48)46-28-40(16-24-50(46)54)36-11-19-42(52)20-12-36/h1-30H,51-52H2 |
InChIキー |
PVYCVHOHEBQHAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)N)N6C7=C(C=C(C=C7)C8=CC=C(C=C8)C=O)C9=C6C=CC(=C9)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


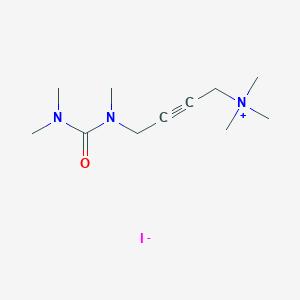
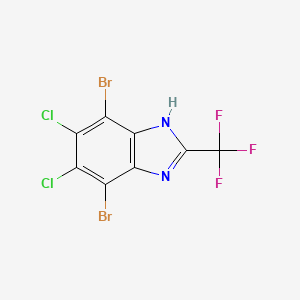

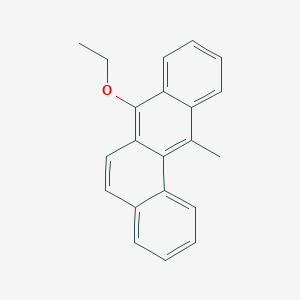
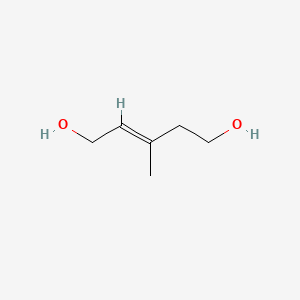
![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)
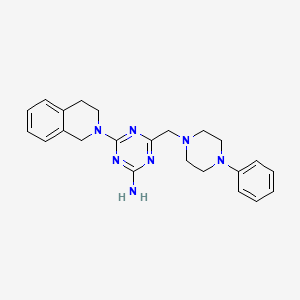
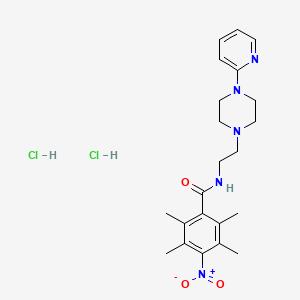
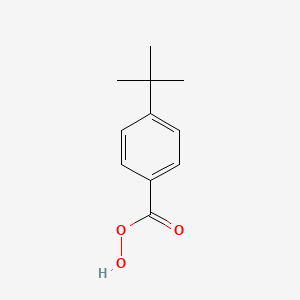
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)


